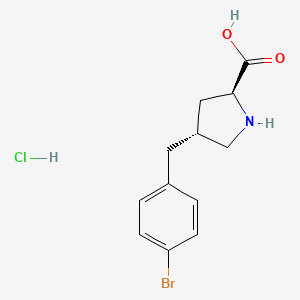
4-chloro-N,2-dihydroxybenzamide
Übersicht
Beschreibung
4-chloro-N,2-dihydroxybenzamide is a synthetic compound with the CAS Number: 61799-78-8 . It has a molecular weight of 187.58 and its IUPAC name is 4-chloro-N,2-dihydroxybenzamide .
Synthesis Analysis
The synthesis of 4-chloro-N,2-dihydroxybenzamide involves two stages . In the first stage, methyl 4-chloro-2-hydroxybenzoate reacts with hydroxylamine hydrochloride and sodium hydroxide in ethanol and water at 20°C for 24 hours . The reaction is carried out under an inert atmosphere and cooled with ice . In the second stage, the product from the first stage is reacted with hydrogen chloride for 0.5 hours under reflux .Molecular Structure Analysis
The InChI code for 4-chloro-N,2-dihydroxybenzamide is 1S/C7H6ClNO3/c8-4-1-2-5 (6 (10)3-4)7 (11)9-12/h1-3,10,12H, (H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-chloro-N,2-dihydroxybenzamide is a powder . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen
- Field : Inorganic Chemistry
- Application : Synthesis, Structural and Physicochemical Characterization of a Titanium (IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide .
- Method : The reaction of N,2-dihydroxybenzamide with TiCl4 in methyl alcohol and KOH yielded the tetranuclear titanium oxo-cluster (TOC) [Ti IV4 (μ-O) 2 (HOCH 3) 4 ( μ -Hdihybe) 4 (Hdihybe) 4 ]Cl 4 ∙10H 2 O∙12CH 3 OH .
- Results : The titanium compound was characterized by single-crystal X-ray structure analysis, ESI-MS, 13 C, and 1 H NMR spectroscopy, solid-state and solution UV–Vis, IR vibrational, and luminescence spectroscopies and molecular orbital calculations .
Eigenschaften
IUPAC Name |
4-chloro-N,2-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWLFKLVCQDVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381875 | |
| Record name | 4-chloro-N,2-dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,2-dihydroxybenzamide | |
CAS RN |
61799-78-8 | |
| Record name | 4-chloro-N,2-dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)


![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)

![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)


![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)